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Introduction
Enveloped viruses acquire their lipid membrane from the host cell during budding. This process

can lead to the incorporation of host cell membrane proteins into the virion envelope. One such

protein is CD59, a glycosylphosphatidylinositol (GPI)-anchored complement regulatory protein.

[1][2] The presence of CD59 on virions can protect them from complement-mediated lysis, a

critical host antiviral defense mechanism.[1][3] Therefore, quantifying the expression of CD59

on viral particles is crucial for understanding viral immune evasion strategies and for the

development of novel antiviral therapeutics.

Flow virometry, the application of flow cytometry to analyze viral particles, is a powerful, high-

throughput technique for characterizing the surface proteins of individual virions.[4] This

document provides a detailed protocol for the assessment of CD59 expression on the surface

of enveloped virions using flow cytometry.

Experimental Principles
This protocol involves the purification and concentration of virions from cell culture supernatant,

followed by fluorescent labeling of surface-exposed CD59 with a specific antibody. The labeled

virions are then analyzed on a high-sensitivity flow cytometer capable of detecting nanoscale

particles. Gating strategies are employed to distinguish virions from background noise and to

quantify the CD59-positive population.
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Data Presentation
Table 1: Summary of Quantitative Parameters for Flow Cytometry Protocol
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Parameter
Recommended
Value/Range

Notes

Virus Purification

Initial Centrifugation (Debris

Removal)
300 - 500 x g for 5-10 minutes To pellet cell debris.

Filtration (Optional) 0.45 µm filter
To remove remaining large

particulates.

Ultracentrifugation (Virion

Pelleting)

70,000 - 100,000 x g for 1.5-2

hours at 4°C

The exact speed and duration

may need optimization

depending on the virus.

Antibody Staining

Anti-CD59 Antibody

Concentration

0.5 - 2.5 µg/mL (titration

recommended)

Start with the manufacturer's

recommended concentration

and perform a titration to find

the optimal signal-to-noise

ratio.

Incubation Time
1 hour at Room Temperature

or Overnight at 4°C

Longer incubation at 4°C can

sometimes improve staining

with lower antibody

concentrations.

Staining Buffer PBS with 1-2% BSA
To reduce non-specific

antibody binding.

Flow Cytometry Acquisition

Sample Flow Rate 10 µL/min (or lowest setting)
Slow flow rates improve the

resolution of small particles.

Acquisition Time 30 - 120 seconds
Adjust to acquire a sufficient

number of events.

Triggering Parameter
Side Scatter (SSC) or a

fluorescent channel

For small particles, triggering

on fluorescence can be more

sensitive than light scatter.
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Experimental Protocols
Part 1: Virion Purification and Concentration
This protocol is a general guideline for concentrating enveloped viruses from cell culture

supernatant. Optimization may be required based on the specific virus and cell line used.

Materials:

Virus-containing cell culture supernatant

Phosphate-buffered saline (PBS), sterile

Ultracentrifuge and appropriate rotors (e.g., SW-28, SW-41, or Type 45 Ti)

Ultracentrifuge tubes

0.45 µm syringe filters

Procedure:

Harvest Supernatant: Collect the cell culture supernatant containing the virus.

Clarify Supernatant: Centrifuge the supernatant at a low speed (e.g., 300-500 x g) for 10

minutes at 4°C to pellet cells and large debris.

Filter (Optional): For clearer supernatant, pass it through a 0.45 µm filter. This step helps to

remove any remaining cellular debris.

Ultracentrifugation: Carefully transfer the cleared supernatant into ultracentrifuge tubes.

Balance the tubes meticulously. Centrifuge at a high speed (e.g., 100,000 x g) for 90 minutes

at 4°C to pellet the virions.

Resuspend Pellet: Carefully decant the supernatant. Resuspend the viral pellet in a small

volume of sterile PBS (e.g., 100 µL). The pellet may be invisible. Let the tube sit on ice for at

least 30 minutes to aid resuspension, gently tapping the tube periodically. Avoid vigorous

vortexing to prevent virion damage.
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Storage: Store the concentrated virus preparation at 4°C for short-term use or at -80°C for

long-term storage.

Part 2: Antibody Labeling of Virions
Materials:

Concentrated virus preparation

Fluorophore-conjugated anti-human CD59 antibody (e.g., FITC, PE, or APC conjugate). The

MEM-43 and OV9A2 clones are well-documented for flow cytometry.

Isotype control antibody with the same fluorophore and from the same species as the

primary antibody.

Staining Buffer (PBS with 1-2% BSA)

Microcentrifuge tubes

Procedure:

Antibody Titration (Recommended): To determine the optimal antibody concentration,

perform a titration. Prepare a series of dilutions of the anti-CD59 antibody (e.g., from 0.1

µg/mL to 5 µg/mL) in staining buffer.

Prepare Samples: In separate microcentrifuge tubes, aliquot a consistent amount of the

concentrated virus preparation.

Blocking (Optional): To reduce non-specific binding, you can add a blocking solution, such as

an excess of irrelevant IgG of the same species as the primary antibody, and incubate for 15

minutes at room temperature.

Staining: Add the diluted anti-CD59 antibody or the corresponding isotype control to the virus

preparations.

Incubation: Incubate the samples for at least 1 hour at room temperature, or overnight at

4°C, protected from light.
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Washing (Optional but Recommended): While wash steps are often omitted in flow virometry

to avoid sample loss, a gentle wash can reduce background from unbound antibody. If

washing, add a larger volume of staining buffer, pellet the virions again by ultracentrifugation,

and resuspend in a small volume of PBS.

Final Resuspension: Resuspend the stained virions in a suitable volume of PBS for flow

cytometry analysis (e.g., 200-400 µL).

Part 3: Flow Cytometry Data Acquisition and Analysis
Instrumentation:

A high-sensitivity flow cytometer capable of detecting small particles (e.g., Beckman Coulter

CytoFLEX, BD LSRFortessa with small particle detection capabilities).

Procedure:

Instrument Setup:

Use size calibration beads to ensure the instrument is optimized for small particle

detection.

Set the forward scatter (FSC) and side scatter (SSC) parameters to logarithmic scale.

Adjust the FSC and SSC voltages to place the background noise near the axis origin and

the virion population on scale.

Set a threshold on a parameter that best distinguishes the virions from noise, typically

SSC or a fluorescent channel if the signal is bright.

Controls:

Unstained Virions: To set the baseline for autofluorescence.

Isotype Control: To control for non-specific antibody binding.

Buffer Only: To identify instrument noise.
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Data Acquisition:

Run the buffer-only sample first to visualize the instrument noise.

Run the unstained virion sample to identify the viral population based on its light scatter

properties.

Acquire data for the isotype control and the CD59-stained samples.

Gating Strategy:

Initial Gate: On a forward scatter versus side scatter plot, draw a gate around the

population of events that is distinct from the background noise in the unstained virion

sample.

Singlet Gate: To exclude aggregates, create a plot of forward scatter area (FSC-A) versus

forward scatter height (FSC-H) or width (FSC-W) and gate on the diagonal population of

single events.

Fluorescence Gate: On a histogram of the fluorescence channel for CD59, use the isotype

control to set a gate that defines the CD59-positive population.

Mandatory Visualizations
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Part 1: Virion Purification

Part 2: Antibody Labeling

Part 3: Flow Cytometry Analysis
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Caption: Experimental workflow for assessing virion CD59 expression.
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Gating Hierarchy

Total Acquired Events

Gate 1: Virion Population
(FSC vs SSC)
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Caption: Logical gating strategy for identifying CD59-positive virions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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